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Compound of Interest

Compound Name: CCR2 antagonist 4 hydrochloride

Cat. No.: B15603507 Get Quote

An In-depth Examination of a Potent C-C Chemokine Receptor 2 Antagonist

Abstract
Teijin compound 1 hydrochloride, also known as N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]-3-

pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride, is a potent and

selective antagonist of the C-C chemokine receptor 2b (CCR2b). This receptor plays a pivotal

role in the inflammatory cascade, primarily by mediating the migration of monocytes and

macrophages to sites of inflammation in response to its ligand, monocyte chemoattractant

protein-1 (MCP-1). Due to its significant involvement in various inflammatory and autoimmune

diseases, CCR2 has emerged as a promising therapeutic target. This technical guide provides

a comprehensive overview of Teijin compound 1 hydrochloride, including its chemical

properties, a detailed synthesis protocol, its mechanism of action, and relevant experimental

procedures for its biological evaluation.

Chemical Structure and Properties
Teijin compound 1 hydrochloride is a small molecule with the molecular formula

C₂₁H₂₁ClF₃N₃O₂·HCl and a molecular weight of 476.32 g/mol .[1] Its chemical structure is

characterized by a trifluoromethylbenzamide moiety linked to an aminopyrrolidine core, which is

further substituted with a chlorophenylmethyl group.
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Property Value Reference

IUPAC Name

N-[2-[[(3R)-1-[(4-

chlorophenyl)methyl]-3-

pyrrolidinyl]amino]-2-

oxoethyl]-3-

(trifluoromethyl)benzamide

hydrochloride

[1]

Molecular Formula C₂₁H₂₁ClF₃N₃O₂·HCl [1]

Molecular Weight 476.32 g/mol [1]

CAS Number 1313730-14-1 [1]

Appearance White to tan powder [1]

Solubility Soluble in DMSO (≥20 mg/mL) [1]

SMILES String

Cl.FC(F)

(F)c1cccc(c1)C(=O)NCC(=O)N

[C@@H]2CCN(C2)Cc3ccc(Cl)

cc3

[1]

InChI Key
PGUQBBISBKGQDC-

GMUIIQOCSA-N
[1]

Synthesis of Teijin Compound 1 Hydrochloride
The following is a representative synthetic protocol for Teijin compound 1 hydrochloride,

compiled from established chemical principles and patent literature.

Experimental Protocol: Synthesis
Step 1: Synthesis of (R)-3-amino-1-((4-chlorophenyl)methyl)pyrrolidine

(R)-3-aminopyrrolidine is reacted with 4-chlorobenzaldehyde in the presence of a reducing

agent, such as sodium triacetoxyborohydride, in a suitable solvent like dichloromethane (DCM)

to yield (R)-3-amino-1-((4-chlorophenyl)methyl)pyrrolidine. The reaction is typically carried out

at room temperature.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://patents.google.com/patent/US11304952B2/en
https://patents.google.com/patent/US11304952B2/en
https://patents.google.com/patent/US11304952B2/en
https://patents.google.com/patent/US11304952B2/en
https://patents.google.com/patent/US11304952B2/en
https://patents.google.com/patent/US11304952B2/en
https://patents.google.com/patent/US11304952B2/en
https://patents.google.com/patent/US11304952B2/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 2: Synthesis of 2-chloro-N-((R)-1-((4-chlorophenyl)methyl)pyrrolidin-3-yl)acetamide

The product from Step 1 is then acylated with chloroacetyl chloride in the presence of a base,

such as triethylamine, in an aprotic solvent like DCM. This reaction is usually performed at a

low temperature (e.g., 0 °C) to control the reactivity of the acid chloride.

Step 3: Synthesis of N-(2-(((R)-1-((4-chlorophenyl)methyl)pyrrolidin-3-yl)amino)-2-oxoethyl)-3-

(trifluoromethyl)benzamide

The chloroacetamide derivative from Step 2 is reacted with 3-(trifluoromethyl)benzamide in the

presence of a base, such as potassium carbonate, in a polar aprotic solvent like

dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic

substitution.

Step 4: Formation of the Hydrochloride Salt

The final compound is dissolved in a suitable solvent, such as ethyl acetate, and treated with a

solution of hydrochloric acid in a solvent like diethyl ether or isopropanol. The resulting

precipitate of Teijin compound 1 hydrochloride is then collected by filtration, washed, and dried.
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Synthetic Workflow

Start

Reductive Amination:
(R)-3-aminopyrrolidine + 4-chlorobenzaldehyde

Sodium triacetoxyborohydride

Acylation:
Product of Step 1 + Chloroacetyl chloride

Triethylamine

Nucleophilic Substitution:
Product of Step 2 + 3-(trifluoromethyl)benzamide

Potassium carbonate

Salt Formation:
Product of Step 3 + HCl

HCl in ether

Teijin Compound 1 Hydrochloride
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A representative synthetic workflow for Teijin compound 1 hydrochloride.

Mechanism of Action and Biological Activity
Teijin compound 1 hydrochloride is a potent antagonist of the CCR2b receptor, a G protein-

coupled receptor (GPCR). The binding of the natural ligand, MCP-1 (also known as CCL2), to

CCR2b initiates a signaling cascade that leads to monocyte and macrophage chemotaxis.
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CCR2b Signaling Pathway
Upon MCP-1 binding, CCR2b undergoes a conformational change, leading to the activation of

intracellular heterotrimeric G proteins, typically of the Gαi subtype. This activation results in the

dissociation of the Gαi subunit from the Gβγ dimer. The Gαi subunit inhibits adenylyl cyclase,

leading to decreased cyclic AMP (cAMP) levels. The Gβγ dimer can activate various

downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).

Activation of PLC leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol

(DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC),

respectively. The PI3K pathway activates Akt, a key regulator of cell survival and proliferation.

Furthermore, CCR2b activation can also lead to the activation of the Janus kinase/signal

transducer and activator of transcription (JAK/STAT) and mitogen-activated protein kinase

(MAPK) pathways, which are crucial for cell migration and gene expression.

Teijin compound 1 hydrochloride acts by competitively binding to the CCR2b receptor, thereby

preventing the binding of MCP-1 and inhibiting the downstream signaling events that lead to

chemotaxis.
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CCR2b Signaling Pathway
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Simplified CCR2b signaling pathway and the inhibitory action of Teijin compound 1.
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Quantitative Biological Data
The biological activity of Teijin compound 1 hydrochloride has been quantified in various in vitro

assays.

Parameter Value Assay Type Reference

IC₅₀ (CCR2b binding) 180 nM
Radioligand binding

assay
[2]

EC₅₀ (Chemotaxis

inhibition)
24 nM

MCP-1 induced

chemotaxis assay
[2]

Experimental Protocols for Biological Evaluation
CCR2b Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for

binding to the CCR2b receptor.

Materials:

Membranes from cells expressing human CCR2b.

Radioligand (e.g., [¹²⁵I]-MCP-1).

Assay buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

Test compound (Teijin compound 1 hydrochloride) at various concentrations.

Scintillation counter.

Procedure:

Incubate the cell membranes with the radioligand and varying concentrations of the test

compound in the assay buffer.

Allow the binding to reach equilibrium.
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Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

Wash the filters to remove unbound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Calculate the percentage of specific binding at each concentration of the test compound.

Determine the IC₅₀ value by non-linear regression analysis of the concentration-response

curve.

MCP-1 Induced Chemotaxis Assay
This functional assay assesses the ability of a compound to inhibit the migration of CCR2b-

expressing cells towards a gradient of MCP-1.

Materials:

CCR2b-expressing cells (e.g., THP-1 human monocytic cell line).

Chemotaxis medium (e.g., RPMI 1640 with 0.1% BSA).

Recombinant human MCP-1.

Test compound (Teijin compound 1 hydrochloride) at various concentrations.

Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts with 5 µm pores).

Cell viability stain (e.g., Calcein-AM).

Fluorescence plate reader.

Procedure:

Label the CCR2b-expressing cells with a fluorescent dye.

Resuspend the labeled cells in chemotaxis medium.

Pre-incubate the cells with various concentrations of the test compound or vehicle control.
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Add chemotaxis medium containing MCP-1 to the lower chamber of the chemotaxis plate.

Place the Transwell insert into the lower chamber.

Add the pre-treated cell suspension to the upper chamber of the insert.

Incubate the plate to allow for cell migration.

After incubation, remove the non-migrated cells from the top of the insert.

Quantify the migrated cells in the lower chamber by measuring the fluorescence.

Calculate the percentage of inhibition of chemotaxis for each concentration of the test

compound and determine the EC₅₀ value.
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Chemotaxis Assay Workflow
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A generalized workflow for the MCP-1 induced chemotaxis assay.
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Conclusion
Teijin compound 1 hydrochloride is a valuable research tool for investigating the role of the

CCR2b-MCP-1 axis in health and disease. Its high potency and selectivity make it a suitable

candidate for preclinical studies in various inflammatory and autoimmune models. This

technical guide provides essential information for researchers and drug development

professionals working with this compound, facilitating its effective use in the pursuit of novel

therapeutics targeting the CCR2b receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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